molecular formula C22H22ClN3O B12476625 [2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperazin-1-yl)methanone

[2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B12476625
M. Wt: 379.9 g/mol
InChI Key: JUIXGFIZLXFLPK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenyl group, a methyl group, and a 4-methylpiperazine-1-carbonyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline coreThe 4-methylpiperazine-1-carbonyl group is usually introduced via nucleophilic substitution reactions involving piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3-methylquinoline: Lacks the piperazine moiety.

    4-(4-Methylpiperazine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group.

    3-Methyl-4-(4-methylpiperazine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group

Uniqueness

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H22ClN3O/c1-15-20(22(27)26-12-10-25(2)11-13-26)18-8-3-4-9-19(18)24-21(15)16-6-5-7-17(23)14-16/h3-9,14H,10-13H2,1-2H3

InChI Key

JUIXGFIZLXFLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCN(CC4)C

Origin of Product

United States

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